molecular formula C17H21N3O3S B3004767 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide CAS No. 1007193-36-3

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

Cat. No. B3004767
CAS RN: 1007193-36-3
M. Wt: 347.43
InChI Key: CQFHXLYBLHAXTR-UHFFFAOYSA-N
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Description

The compound N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as tert-butyl groups, pyrazole rings, and phenoxyacetamide moieties. These structural features are often seen in compounds with antimicrobial properties, as indicated by the first paper, which reports on the synthesis and antimicrobial evaluation of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides . The second paper discusses the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which share some structural similarities with the compound .

Synthesis Analysis

The synthesis of compounds related to N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide likely involves multi-step organic reactions that introduce various functional groups to a core structure. The first paper does not detail the synthesis of the exact compound but suggests a method for preparing similar N-phenoxyacetamide derivatives with antimicrobial activity . The synthesis likely involves the formation of the pyrazole ring, followed by the introduction of the tert-butyl group and the phenoxyacetamide moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is characterized by the presence of hydrogen-bonding patterns, as described in the second paper . These patterns are crucial for the stability and biological activity of the compounds. The presence of tert-butyl groups and the phenoxyacetamide moiety suggests that the compound may exhibit similar hydrogen-bonding characteristics, contributing to its potential biological activity.

Chemical Reactions Analysis

The chemical reactions involving compounds like N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide would likely be centered around its functional groups. The phenoxyacetamide part of the molecule could be involved in nucleophilic substitution reactions, while the pyrazole ring might participate in electrophilic aromatic substitution. The tert-butyl group is generally considered to be inert under mild reaction conditions. The papers provided do not detail specific reactions for the compound but offer insight into the reactivity of structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide can be inferred from the properties of related compounds discussed in the papers. These properties include solubility, melting point, and stability, which are influenced by the molecular structure, particularly the hydrogen-bonding patterns . The antimicrobial activity mentioned in the first paper suggests that the compound may have a specific mode of action, possibly involving interaction with bacterial cell membranes or enzymes .

properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-17(2,3)20-16(13-10-24(22)11-14(13)19-20)18-15(21)9-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFHXLYBLHAXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide

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